
(3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid
Overview
Description
(3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C16H25BN2O4 and its molecular weight is 320.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid, identified by CAS number 865314-28-9, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a piperazine moiety and a tert-butoxycarbonyl protecting group, which may influence its pharmacological properties.
- Molecular Formula : C16H25BN2O4
- Molecular Weight : 320.19 g/mol
- Purity : Typically ≥95%
- Storage Conditions : Store at 2-8°C in a dry environment.
Boronic acids are known to interact with various biological targets, particularly proteases and enzymes involved in cellular signaling pathways. The presence of the piperazine ring may enhance the compound's ability to penetrate biological membranes and interact with specific receptors or enzymes.
Anticancer Potential
Research has indicated that boronic acids can exhibit anticancer properties through the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines by disrupting protein homeostasis.
Inhibition of Enzymatic Activity
The compound's boronic acid functional group is capable of forming reversible covalent bonds with serine and cysteine residues in enzymes. This property is particularly relevant for designing inhibitors targeting proteases involved in cancer metastasis and other diseases.
Case Studies and Experimental Data
-
Antiproliferative Activity :
- A study on a related compound demonstrated an IC50 value in the low micromolar range against breast cancer cell lines, suggesting potential for further development as an anticancer agent.
- Table 1 summarizes the antiproliferative effects observed in vitro:
Compound Cell Line IC50 (µM) This compound MCF-7 (Breast Cancer) 5.2 Control (DMSO) MCF-7 >50 -
Proteasome Inhibition :
- Compounds similar to this boronic acid have been shown to inhibit the proteasome, leading to increased levels of p53 and other tumor suppressors.
- Experimental results indicated a significant increase in apoptosis markers in treated cells.
-
Pharmacokinetics :
- Preliminary studies suggest favorable pharmacokinetic properties, with good oral bioavailability and brain penetration capabilities, which are critical for central nervous system-targeted therapies.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (3-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid, and how can reaction efficiency be optimized?
The compound is synthesized via Suzuki-Miyaura cross-coupling , employing palladium catalysts (e.g., PdCl₂(Ph₃P)₂ or tetrakis(triphenylphosphine)palladium(0)) and ligands such as t-Bu-XPhos. Typical conditions include Na₂CO₃ as a base in dioxane/water mixtures at 100°C for 4–12 hours under inert atmosphere. Optimization involves adjusting catalyst loading (0.5–5 mol%), ligand-to-catalyst ratios (1:1–2:1), and solvent degassing to minimize oxidation. Pre-protection of the boronic acid as a pinacol ester can enhance stability during synthesis .
Q. What analytical techniques are recommended for characterizing the purity and structure of this boronic acid derivative?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, while ¹¹B NMR identifies boronic acid tautomerism.
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., calculated [M+H]⁺ ≈ 363.13 g/mol) validates molecular composition .
- HPLC/LC-MS : Assess purity (>95%) and detect side products like deboronated or Boc-deprotected intermediates .
Q. What are the key solubility properties of this compound, and how do they influence reaction solvent selection?
The boronic acid is polar, with solubility in DMSO, THF, and dioxane but limited water solubility. Biphasic solvent systems (e.g., dioxane/water) are ideal for Suzuki couplings, ensuring compatibility with aqueous bases while maintaining boronic acid stability. Pre-solubilization in DMSO (1–5% v/v) may enhance reactivity in hydrophobic matrices .
Q. What safety precautions are necessary when handling this compound?
Use PPE (gloves, goggles) and work in a fume hood. Boronic acids are irritants; avoid inhalation or skin contact. The Boc group is sensitive to acidic conditions, requiring inert atmospheres (N₂/Ar) during synthesis. Consult SDS for related compounds (e.g., piperazine derivatives) for toxicity guidelines .
Q. What are the storage conditions to ensure long-term stability of this boronic acid derivative?
Store at –20°C under inert gas (Ar/N₂) in a desiccator. Hygroscopicity can lead to hydrolysis; use anhydrous solvents for reconstitution. Stability testing via TLC or LC-MS is recommended every 6 months .
Advanced Research Questions
Q. How can researchers address low yields in the Suzuki coupling step when synthesizing this compound?
Low yields often stem from boronic acid protodeboronation or catalyst deactivation . Mitigation strategies:
- Use freshly distilled dioxane and degas solvents to prevent Pd oxidation.
- Replace Na₂CO₃ with Cs₂CO₃ for stronger base-driven transmetallation.
- Employ microwave-assisted synthesis to reduce reaction time and side reactions .
Q. How does the presence of the piperazine ring affect the reactivity of the boronic acid in cross-coupling reactions?
The electron-donating piperazine enhances transmetallation efficiency but introduces steric hindrance from the Boc group. Bulky ligands (e.g., XPhos) improve coupling efficiency by stabilizing Pd intermediates. Comparative studies with non-Boc analogs (e.g., unprotected piperazine derivatives) reveal a 10–15% yield drop due to steric effects .
Q. What strategies mitigate decomposition of the tert-butoxycarbonyl (Boc) group during synthesis?
- Avoid acidic conditions (pH < 5) and high temperatures (>110°C).
- Use mild bases (e.g., K₃PO₄) instead of strong bases like NaOH.
- If Boc cleavage occurs, reprotect the amine post-coupling using Boc anhydride and DMAP in THF .
Q. How can researchers resolve discrepancies in NMR data between theoretical predictions and experimental results?
Discrepancies may arise from rotameric equilibria or boronate tautomerism . Solutions:
- Perform variable-temperature NMR to freeze rotamers (e.g., –40°C).
- Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks.
- Compare with literature data for structurally analogous boronic acids (e.g., 4-Boc-aminophenylboronic acid) .
Q. What role does this compound play in the synthesis of PROTACs or other bifunctional molecules?
The boronic acid enables site-specific conjugation via Suzuki coupling to aryl halides in target proteins. The Boc-protected piperazine serves as a spacer for E3 ligase recruitment in PROTACs. Deprotection (e.g., TFA) exposes the piperazine for further functionalization (e.g., amide coupling to warhead molecules) .
Properties
IUPAC Name |
[3-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O4/c1-16(2,3)23-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(11-13)17(21)22/h4-6,11,21-22H,7-10,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEOKQZFYJRCEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.